2-(2-Hydroxy-1-phenylethyl)phenol
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Overview
Description
2-(2-Hydroxy-1-phenylethyl)phenol is an organic compound with the molecular formula C14H14O2 It is a phenolic compound characterized by a hydroxyl group attached to a phenyl ring, which is further connected to another phenyl ring via an ethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-1-phenylethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. This reaction typically requires the presence of strongly electron-attracting groups on the aryl halide and the use of strongly basic nucleophilic reagents .
Another method involves the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene using dry dichloromethane as a solvent and lutidine as a coupling agent at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-1-phenylethyl)phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Electrophilic Substitution: Dilute nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro-phenols, halogenated phenols
Scientific Research Applications
2-(2-Hydroxy-1-phenylethyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-1-phenylethyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and electron donation, which can influence the compound’s reactivity and interactions with biological molecules. In biological systems, it may exert its effects through antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
2-(2-Hydroxy-1-phenylethyl)phenol can be compared with other phenolic compounds such as:
Phenol (C6H5OH): A simpler structure with one hydroxyl group attached to a benzene ring.
Hydroquinone (C6H4(OH)2): Contains two hydroxyl groups on a benzene ring, known for its use in skin lightening products.
Catechol (C6H4(OH)2): Similar to hydroquinone but with hydroxyl groups in ortho positions.
The uniqueness of this compound lies in its ethyl bridge connecting two phenyl rings, which can influence its chemical properties and reactivity.
Properties
CAS No. |
109210-19-7 |
---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(2-hydroxy-1-phenylethyl)phenol |
InChI |
InChI=1S/C14H14O2/c15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16/h1-9,13,15-16H,10H2 |
InChI Key |
MKKQQHGJBDZKPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C2=CC=CC=C2O |
Origin of Product |
United States |
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